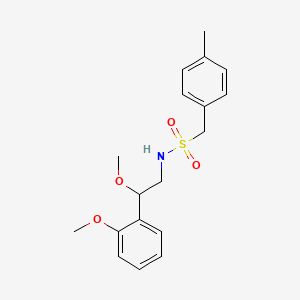

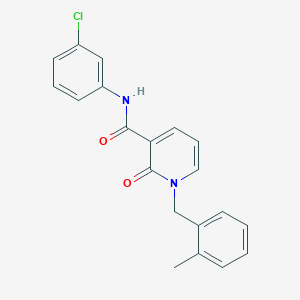

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTSES is a derivative of the organic compound toluene and is commonly used as a reagent for protein modification.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Methanesulfonamide derivatives are utilized in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For example, N-(4-Amino-2-methoxyphenyl)acetamide, a related compound, is a product in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is part of the synthetic route for anticancer drugs like Amsacrine (Robin et al., 2002). Additionally, methanesulfonates have been studied for their reactivity and selectivity in solvolysis reactions, providing insights into the stability and reactivity of sulfonate esters, which could inform the synthesis and applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Bentley et al., 1994).

Photocatalysis

In the realm of materials science, methanesulfonamide derivatives have been explored for their potential in photocatalytic applications. The photocatalytic conversion of methane to more valuable compounds, such as ethylene, has been investigated using catalysts that could be related in functionality to methanesulfonamide derivatives. Such studies highlight the potential of sulfonamide-based compounds in facilitating or enhancing photocatalytic processes (Jiang et al., 2020).

Biological Applications

Methanesulfonamide derivatives have also found applications in biochemistry and molecular biology. For instance, studies on the preparation and activity of coenzyme M analogues, including methanesulfonate (methyl-coenzyme M) analogues, in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, illustrate the biological relevance of sulfonamide compounds. These findings could suggest potential biochemical or pharmaceutical applications for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide (Gunsalus et al., 1978).

Material Science and Chemistry

The exploration of sulfonate-phosphonate ligands in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies offers insights into the structural and chemical properties of sulfonamide derivatives. Such studies can provide foundational knowledge for understanding the potential applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide in materials science and supramolecular chemistry (Shankar et al., 2011).

Mecanismo De Acción

Target of Action

Related compounds such as 2-(4-methoxyphenyl)ethanol and 2-(2-Methoxyphenyl)ethylamine have been studied, which might suggest potential targets

Mode of Action

It’s worth noting that compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been used for protection/deprotection of amino groups through a chemically stable urea linkage . This might suggest a potential interaction mechanism with its targets.

Biochemical Pathways

3-methoxytyramine, a metabolite of the neurotransmitter dopamine, is considered a potential biomarker of pheochromocytomas and paragangliomas . This suggests that compounds with methoxyphenyl structures might interact with biochemical pathways related to neurotransmission.

Result of Action

Related compounds such as 2-methoxyphenylacetic acid have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

It’s worth noting that the stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions has been reported . This might suggest potential environmental factors influencing the action of this compound.

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-14-8-10-15(11-9-14)13-24(20,21)19-12-18(23-3)16-6-4-5-7-17(16)22-2/h4-11,18-19H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWSHNWFBKKNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-(p-tolyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)